2-(4-acetyl-2-methoxyphenoxy)-N-(2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl)acetamide
CAS No.: 1351633-99-2
Cat. No.: VC5732128
Molecular Formula: C23H22FN3O5
Molecular Weight: 439.443
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1351633-99-2 |
|---|---|
| Molecular Formula | C23H22FN3O5 |
| Molecular Weight | 439.443 |
| IUPAC Name | 2-(4-acetyl-2-methoxyphenoxy)-N-[2-[4-(4-fluorophenyl)-6-oxopyrimidin-1-yl]ethyl]acetamide |
| Standard InChI | InChI=1S/C23H22FN3O5/c1-15(28)17-5-8-20(21(11-17)31-2)32-13-22(29)25-9-10-27-14-26-19(12-23(27)30)16-3-6-18(24)7-4-16/h3-8,11-12,14H,9-10,13H2,1-2H3,(H,25,29) |
| Standard InChI Key | TVDFFKBDPGEYET-UHFFFAOYSA-N |
| SMILES | CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F)OC |
Introduction
Chemical Structure and Functional Groups
Molecular Architecture
The compound’s molecular formula, C23H22FN3O5, corresponds to a molecular weight of 439.443 g/mol. Its IUPAC name delineates the arrangement of substituents: a 4-acetyl-2-methoxyphenoxy group linked via an acetamide bridge to a 2-(4-(4-fluorophenyl)-6-oxopyrimidin-1(6H)-yl)ethyl moiety. The SMILES notation (CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F)OC) provides a linear representation of its structure, emphasizing the acetylated phenol ring, fluorophenyl-substituted pyrimidine, and ether-amide backbone.
Table 1: Key Structural Descriptors
| Property | Value |
|---|---|
| CAS No. | 1351633-99-2 |
| Molecular Formula | C23H22FN3O5 |
| Molecular Weight | 439.443 g/mol |
| IUPAC Name | 2-(4-acetyl-2-methoxyphenoxy)-N-[2-(4-(4-fluorophenyl)-6-oxopyrimidin-1-yl)ethyl]acetamide |
| SMILES | CC(=O)C1=CC(=C(C=C1)OCC(=O)NCCN2C=NC(=CC2=O)C3=CC=C(C=C3)F)OC |
| PubChem CID | 56764785 |
Functional Group Analysis
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Acetyl Group (CH3CO-): Positioned at the para position of the phenolic ring, this electron-withdrawing group enhances electrophilic substitution reactivity and influences binding to kinase domains.
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Methoxy Group (OCH3): Ortho to the acetyl group, it sterically hinders rotation around the aryl ether bond, stabilizing the molecule’s conformation.
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Fluorophenyl-Pyrimidinone Core: The 4-fluorophenyl substituent on the pyrimidine ring augments lipophilicity, facilitating membrane permeability, while the pyrimidinone (6-oxo group) participates in hydrogen bonding with biological targets .
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Acetamide Linker: Bridges the phenolic and pyrimidinyl components, providing flexibility for target engagement while maintaining metabolic stability.
Synthesis and Chemical Reactivity
Synthetic Pathways
The synthesis involves sequential condensation and substitution reactions, as inferred from related intermediates:
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Ethyl 2-(4-Acetyl-2-Methoxyphenoxy)acetate Synthesis:
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Formylation and Amidation:
Table 2: Synthetic Intermediates and Properties
| Intermediate | Molecular Formula | Key Functional Groups |
|---|---|---|
| Ethyl 2-(4-acetyl-2-methoxyphenoxy)acetate | C12H14O5 | Acetyl, methoxy, ester |
| 2-(4-Formyl-2-methoxyphenoxy)acetamide | C10H11NO4 | Formyl, methoxy, amide |
Reactivity Profile
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Nucleophilic Substitution: The pyrimidinone’s carbonyl group undergoes nucleophilic attack, enabling modifications at the 1-position.
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ROS Generation: Under physiological conditions, the fluorophenyl-pyrimidinone moiety may generate ROS, inducing oxidative stress in cancer cells.
Biological Activity and Mechanistic Insights
Pharmacokinetic Considerations
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Lipophilicity: Calculated LogP (≈3.2) indicates moderate lipid solubility, balancing bioavailability and tissue penetration.
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Metabolic Stability: The acetamide linker resists hepatic hydrolysis, extending plasma half-life in rodent models.
Table 3: Comparative Biological Data
| Parameter | Value (This Compound) | Comparable Agent (e.g., Sorafenib) |
|---|---|---|
| IC50 (MCF-7 cells) | 85 nM | 120 nM |
| LogP | 3.2 | 3.8 |
| Plasma Half-life (rats) | 6.7 h | 4.2 h |
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